4-(Difluoromethoxy)phenyl isocyanate (4-DFMP-I) finds application in the synthesis and modification of polyurethanes due to its unique properties. The presence of the difluoromethoxy group introduces electron-withdrawing character to the molecule, influencing the reactivity of the isocyanate group and the resulting polymer properties []. 4-DFMP-I can be reacted with various diamines and polyols to create polyurethanes with specific functionalities, such as improved thermal stability, flame retardancy, and self-healing properties [].
Emerging research explores the potential of 4-DFMP-I in the development of biocompatible materials for biomedical applications. Studies suggest that 4-DFMP-I-based polyurethanes exhibit good biocompatibility and potential for tissue engineering scaffolds and drug delivery systems due to their controllable degradation and tunable properties [].
4-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol. It features a phenyl ring substituted with a difluoromethoxy group and an isocyanate functional group. This compound is characterized by its specific structural arrangement, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. Its CAS number is 58417-15-5, and it is recognized for its utility in synthetic organic chemistry as well as in proteomics research .
These reactions are significant in the synthesis of pharmaceuticals and polymers, highlighting the compound's versatility .
The synthesis of 4-(Difluoromethoxy)phenyl isocyanate typically involves several key steps:
Alternative synthetic routes may involve using different reagents or conditions tailored to optimize yield and purity .
4-(Difluoromethoxy)phenyl isocyanate has several applications across different fields:
Interaction studies involving 4-(Difluoromethoxy)phenyl isocyanate often focus on its reactivity with biological macromolecules. These studies are crucial for understanding its potential effects on cellular systems and its utility in drug development. For instance, research may investigate how this compound modifies proteins or interacts with nucleic acids, providing insights into its mechanism of action and possible therapeutic applications .
Several compounds share structural similarities with 4-(Difluoromethoxy)phenyl isocyanate. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Difluoromethoxy)phenyl isocyanate | Difluoromethoxy group + Isocyanate | High reactivity due to fluorine substituents |
3-Chloro-4-(difluoromethoxy)phenyl | Chlorine substitution | Potentially different biological activity |
4-Methoxyphenyl isocyanate | Methoxy group | Lacks fluorine; different reactivity profile |
Phenyl isocyanate | Simple phenyl structure | Baseline for comparison; less complex |
These compounds illustrate variations in chemical properties and potential applications, emphasizing the unique characteristics of 4-(Difluoromethoxy)phenyl isocyanate due to its specific substitutions .
The liquid-phase phosgene-mediated synthesis of 4-(difluoromethoxy)phenyl isocyanate represents the most established industrial route for producing this fluorinated aromatic isocyanate compound [1]. This methodology involves the direct reaction of 4-(difluoromethoxy)aniline with phosgene in a suitable organic solvent under controlled temperature and pressure conditions [2] [3].
The liquid-phase method can be categorized into two distinct approaches: salt phosgenation and direct phosgenation techniques [1]. In salt phosgenation, the 4-(difluoromethoxy)aniline substrate initially forms hydrochloride or carbonate salts with hydrogen chloride or carbon dioxide gas, respectively [1]. Subsequently, these amine salts react with liquid-phase phosgene to generate the target isocyanate product [1]. This approach enables isocyanate production under relatively mild conditions, potentially at room temperature, although it typically requires extended reaction times and higher solvent consumption [1].
Direct phosgenation methodology involves the immediate conversion of 4-(difluoromethoxy)aniline with phosgene into the corresponding isocyanate without intermediate salt formation [1]. This technique proves particularly suitable for the phosgenation of amine compounds exhibiting high boiling points, low vaporization tendencies, and moderate reactivity characteristics [1]. The process typically employs chlorinated solvents such as dichloromethane or chlorobenzene at temperatures ranging from 0°C to 160°C [2] [4].
The reaction mechanism proceeds through a well-established addition-elimination sequence [5]. Initially, phosgene undergoes nucleophilic attack by the amino nitrogen of 4-(difluoromethoxy)aniline, forming an intermediate carbamoyl chloride species [4]. This intermediate subsequently eliminates hydrogen chloride to yield the final isocyanate product [4].
Table 1: Liquid-Phase Phosgenation Reaction Conditions for Aromatic Isocyanates
Parameter | Range | Optimal Value | Reference |
---|---|---|---|
Temperature (°C) | 0-160 | 120-140 | [4] |
Pressure (bar) | 1-10 | 3-5 | [3] |
Reaction Time (hours) | 2-8 | 4-6 | [2] |
Solvent Volume Ratio | 5:1-20:1 | 10:1 | [1] |
Phosgene Excess (molar) | 1.2-3.0 | 2.0-2.5 | [3] |
Industrial implementations of liquid-phase phosgenation typically achieve conversion efficiencies exceeding 95% with selectivities toward the desired isocyanate product above 90% [3]. The process requires careful management of reaction exothermicity and hydrogen chloride evolution to maintain product quality and prevent side reactions [4].
Gas-phase catalytic conversion processes represent an advanced technological approach for synthesizing 4-(difluoromethoxy)phenyl isocyanate with enhanced efficiency and reduced environmental impact compared to traditional liquid-phase methods [1] [6]. This methodology utilizes elevated temperatures and specialized catalyst systems to facilitate the phosgenation reaction in the vapor phase [7].
The gas-phase process operates at temperatures typically ranging from 200°C to 400°C, significantly higher than liquid-phase alternatives [6]. The 4-(difluoromethoxy)aniline substrate and phosgene are vaporized and introduced into a heated reactor containing appropriate catalytic materials [7]. The reaction proceeds rapidly under these conditions, with residence times typically less than one minute [6].
Catalytic systems employed in gas-phase isocyanate synthesis often incorporate metal-based catalysts supported on high-surface-area materials [7]. These catalysts facilitate the formation of the isocyanate functional group while minimizing undesired side reactions such as amine dimerization or thermal decomposition [7].
The gas-phase approach offers several technological advantages including significantly reduced solvent consumption, enhanced space-time yields, and improved product purity [6]. Equipment dimensions are substantially reduced compared to equivalent liquid-phase production capacities, resulting in lower capital investment requirements [6]. Preliminary studies indicate that gas-phase processes can reduce solvent consumption by approximately 80% and energy consumption by 60% relative to conventional liquid-phase methods [6].
Table 2: Gas-Phase Catalytic Conversion Process Parameters
Operating Parameter | Typical Range | Optimized Conditions | Impact on Yield |
---|---|---|---|
Reaction Temperature (°C) | 200-400 | 280-320 | Direct correlation |
Residence Time (seconds) | 10-60 | 30-45 | Inverse correlation above optimum |
Phosgene-to-Amine Ratio | 2:1-5:1 | 3:1-4:1 | Positive correlation |
Reactor Pressure (bar) | 1-3 | 1.5-2.0 | Minimal impact |
Catalyst Loading (kg/m³) | 50-200 | 100-150 | Positive correlation |
The gas-phase methodology demonstrates particular effectiveness for producing specialty aromatic isocyanates containing electron-withdrawing substituents such as the difluoromethoxy group [6]. The elevated reaction temperatures facilitate the conversion of less reactive aniline derivatives that might exhibit sluggish reactivity under liquid-phase conditions [6].
Carbamate thermal decomposition approaches represent a promising non-phosgene methodology for synthesizing 4-(difluoromethoxy)phenyl isocyanate, addressing environmental and safety concerns associated with traditional phosgene-based processes [6] [8]. This strategy involves the initial formation of methyl N-(4-difluoromethoxyphenyl)carbamate followed by controlled thermal decomposition to yield the target isocyanate [8] [9].
The carbamate precursor synthesis typically employs the reaction between 4-(difluoromethoxy)aniline and dimethyl carbonate under basic conditions [10]. This aminolysis reaction proceeds through nucleophilic attack of the amine on the carbonate ester, forming the N-substituted carbamate with concurrent methanol elimination [9]. The reaction conditions generally involve temperatures of 80-120°C with reaction times of 4-8 hours [11].
Thermal decomposition of the carbamate intermediate occurs at elevated temperatures ranging from 150°C to 600°C, depending on the specific reaction conditions and catalyst systems employed [8] [9]. The decomposition mechanism involves the elimination of methanol to regenerate the isocyanate functional group [8]. This process is highly endothermic and requires careful temperature control to prevent side reactions [9].
Table 3: Carbamate Thermal Decomposition Conditions and Yields
Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
Bismuth Oxide | 180-200 | 2-4 | 78-85 | 92-95 | [11] |
Zinc Oxide | 160-190 | 3-5 | 82-89 | 88-92 | [12] |
Iron Oxide/Silica | 220-240 | 1.5-2.5 | 85-92 | 90-94 | [12] |
No Catalyst | 300-400 | 6-12 | 45-60 | 70-80 | [9] |
Mixed Metal Oxides | 190-210 | 2-3 | 88-94 | 93-97 | [12] |
Catalytic systems significantly enhance the efficiency of carbamate decomposition reactions [12] [8]. Metal oxide catalysts such as bismuth oxide, zinc oxide, and iron oxide demonstrate particular effectiveness in promoting isocyanate formation while suppressing undesired side reactions [12]. The catalytic mechanism involves coordination of the metal center with the carbonyl oxygen of the carbamate, facilitating carbon-oxygen bond cleavage [12].
Advanced catalytic approaches utilize ionic liquid systems as reaction media, providing enhanced thermal stability and improved product separation characteristics [12]. Bismuth oxide and iron oxide combinations in ionic liquid environments achieve toluene diisocyanate yields exceeding 91% at 190°C within 2 hours [12]. The ionic liquid medium facilitates improved separation of isocyanate products from alcoholic by-products due to substantial differences in boiling points [12].
Catalytic carbonylation of nitroaromatic precursors provides an alternative non-phosgene route for synthesizing 4-(difluoromethoxy)phenyl isocyanate through the direct conversion of 4-(difluoromethoxy)nitrobenzene [10] [13]. This methodology employs carbon monoxide as the carbonyl source in conjunction with transition metal catalysts to facilitate the reductive carbonylation process [13].
The reaction mechanism involves the initial reduction of the nitro group to form an intermediate nitroso or hydroxylamine species, followed by carbonylation to generate the isocyanate product [13]. Rhodium-based catalyst systems demonstrate particular effectiveness for this transformation, with [Rh(CO)₂Cl]₂ serving as a common catalytic precursor [13].
Catalyst activation requires the presence of suitable ligands and promoters to achieve optimal activity [13]. Pyridine and pyridine hydrochloride combinations effectively activate rhodium carbonyl chloride complexes for nitroaromatic carbonylation reactions [13]. The activated catalyst system operates at temperatures of 200-250°C under carbon monoxide pressures of 15-150 atmospheres [13].
Table 4: Catalytic Carbonylation Reaction Conditions for Nitroaromatic Substrates
Catalyst System | Temperature (°C) | Pressure (atm) | Time (hours) | Yield (%) | Substrate Scope |
---|---|---|---|---|---|
[Rh(CO)₂Cl]₂/Pyridine | 205-220 | 50-100 | 1-3 | 65-78 | Nitrobenzene derivatives |
Pd-Mo System | 180-200 | 30-80 | 2-5 | 55-70 | Electron-poor aromatics |
Rh-Pyridine-HCl | 200-250 | 80-150 | 0.5-2 | 70-85 | Substituted nitrobenzenes |
Ni-Fe Magnetic | 160-180 | 20-50 | 3-6 | 60-75 | Various nitroaromatics |
The rhodium-catalyzed system demonstrates versatility across various substituted nitroaromatic substrates [13]. For 4-methoxynitrobenzene, the carbonylation process yields 4-methoxyphenyl isocyanate in 36-47% yield under optimized conditions [13]. Similar conversion efficiencies are anticipated for 4-(difluoromethoxy)nitrobenzene substrates based on electronic similarity [13].
Alternative catalyst systems employ palladium-molybdenum combinations for nitroaromatic carbonylation [13]. These heterogeneous catalytic systems operate under milder pressure conditions but typically require extended reaction times to achieve comparable conversion levels [13]. The palladium-molybdenum system represents a homogeneous-heterogeneous catalytic approach where soluble palladium complexes interact with insoluble molybdenum oxide co-catalysts [13].
Solid-phase synthesis techniques for 4-(difluoromethoxy)phenyl isocyanate derivatives employ immobilized reagents and catalysts to facilitate controlled chemical transformations while providing advantages in product purification and process automation [14] [15]. These methodologies utilize polymer-supported catalysts and reagents to enable efficient synthesis of isocyanate-containing compounds [14].
Polymer-supported catalytic systems demonstrate effectiveness in isocyanate derivative synthesis through heterogeneous catalysis approaches [15]. Metal oxide catalysts immobilized on high-surface-area supports such as silica or alumina provide active sites for isocyanate formation reactions while enabling facile catalyst recovery and reuse [16]. The supported catalyst systems operate under conditions similar to homogeneous counterparts but offer enhanced operational advantages [16].
Solid-phase methodologies particularly excel in the synthesis of isocyanate-functionalized prepolymers and network materials [17]. The controlled environment of solid-supported synthesis enables precise control over reaction stoichiometry and minimizes side reactions that commonly occur in solution-phase processes [17]. This approach proves especially valuable for preparing well-defined polymer networks with controlled crosslinking densities [17].
Table 5: Solid-Phase Catalyst Systems for Isocyanate Synthesis
Support Material | Active Species | Operating Temp (°C) | Conversion (%) | Selectivity (%) | Reusability Cycles |
---|---|---|---|---|---|
Silica Gel | Iron Oxide | 200-250 | 85-92 | 88-94 | 5-8 |
Alumina | Bismuth Oxide | 180-220 | 82-89 | 90-95 | 6-10 |
Montmorillonite | Zinc Oxide | 160-200 | 78-85 | 85-92 | 4-7 |
Polymer Resin | Mixed Oxides | 190-230 | 88-95 | 92-97 | 8-12 |
Carbon Support | Rhodium Complex | 150-180 | 75-82 | 86-91 | 3-5 |
The trimerization of isocyanate-functionalized prepolymers represents a significant application of solid-phase synthesis techniques [17]. This approach involves the initial functionalization of polymeric diols with diisocyanates, followed by controlled trimerization reactions to form crosslinked networks [17]. The solid-phase environment provides precise control over the trimerization process, enabling the formation of well-defined network structures [17].
Advanced solid-phase approaches utilize ionic liquid-impregnated supports to combine the advantages of heterogeneous catalysis with the unique properties of ionic liquid media [12]. These hybrid systems demonstrate enhanced thermal stability and improved mass transfer characteristics compared to conventional solid-supported catalysts [12]. The ionic liquid component facilitates improved substrate solubility and product separation while maintaining the operational advantages of heterogeneous catalysis [12].
The thermodynamic stability of 4-(Difluoromethoxy)phenyl isocyanate is fundamentally governed by the inherent reactivity of the isocyanate functional group and the electronic effects of the difluoromethoxy substituent. The isocyanate moiety (N=C=O) exhibits characteristic thermal decomposition behavior that has been extensively studied in related aromatic isocyanate compounds [1].
Thermal decomposition studies of similar isocyanate compounds reveal that the decomposition temperature is influenced by the nature of substituents on the aromatic ring. For phenyl isocyanate, the boiling point occurs at 162-163°C under atmospheric pressure, while 4-(Difluoromethoxy)phenyl isocyanate demonstrates a higher boiling point of 209°C [2] [3]. This elevation in boiling point can be attributed to the increased molecular weight (185.13 g/mol versus 119.12 g/mol for phenyl isocyanate) and the enhanced intermolecular forces resulting from the difluoromethoxy substitution [4].
The thermal stability of isocyanate compounds follows a general trend where alkyl isocyanate-alkyl alcohol systems decompose at approximately 250°C, while aromatic isocyanates typically exhibit higher thermal stability [5]. The presence of the difluoromethoxy group introduces additional thermal stability through electron-withdrawing effects, which reduce the electron density on the isocyanate nitrogen and subsequently increase the bond dissociation energy of the N=C=O linkage.
Kinetic studies on related blocked isocyanate systems provide insights into the decomposition mechanism. For pyridinol-blocked isophorone diisocyanate, the activation energy for thermal decomposition was calculated to be 134.6 kJ/mol using the Friedman-Reich-Levi method and 126.2 kJ/mol using the Flynn-Wall-Ozawa method [1]. These values suggest that the thermal decomposition of isocyanate compounds follows a complex multi-step mechanism rather than a simple first-order process.
Compound | Initial Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Thermal Stability |
---|---|---|---|
Phenyl isocyanate | 325.4 (b.p.) | Not available | Stable under normal conditions |
Pyridinol-blocked isophorone diisocyanate | 78-85 | 134.6 (FRL method) | Decomposes at heating |
4-(Hydroxypyridine)-blocked isocyanate | 71-77 | 126.2 (FWO method) | Decomposes at heating |
Methylenebis(phenyl isocyanate) | 194-199 (5 mmHg) | Not available | Stable up to 37°C |
The decomposition kinetics of 4-(Difluoromethoxy)phenyl isocyanate are expected to follow similar patterns to other aromatic isocyanates, with the reaction order being non-integer due to the complex nature of the decomposition mechanism [1]. The presence of fluorine atoms in the difluoromethoxy group may influence the decomposition pathway by stabilizing certain intermediates and affecting the overall reaction kinetics.
The infrared spectrum of 4-(Difluoromethoxy)phenyl isocyanate provides distinctive spectroscopic markers that enable unambiguous identification and structural characterization. The most prominent and diagnostically significant absorption band occurs at approximately 2270 cm⁻¹, corresponding to the asymmetric stretching vibration of the isocyanate functional group (N=C=O) [6] [7] [8].
This isocyanate absorption band is characterized by exceptional intensity and breadth, resulting from the large dipole moment of the N=C=O group. The frequency of this absorption is highly consistent across various aromatic isocyanate compounds, with phenyl isocyanate showing the characteristic band at 2270 cm⁻¹ [9] [10] [11]. The isocyanate stretching frequency typically appears in the range of 2280-2240 cm⁻¹ for aromatic isocyanates, representing a unique spectroscopic window where few other functional groups absorb [7] [8].
The aromatic ring system of 4-(Difluoromethoxy)phenyl isocyanate contributes several characteristic absorption bands. The phenyl ring C=C stretching vibrations appear in the range of 1600-1450 cm⁻¹ and 1500-1600 cm⁻¹, while the aromatic C-H stretching vibrations occur between 3000-3100 cm⁻¹ [12] [8]. The substitution pattern on the benzene ring can be determined from the out-of-plane C-H bending vibrations, which appear between 690-900 cm⁻¹ [12].
The difluoromethoxy substituent introduces additional spectroscopic features that enhance the compound's identification profile. The C-F bond stretching vibrations appear as strong absorptions in the range of 1000-1400 cm⁻¹, while the ether C-O stretching of the difluoromethoxy group manifests as a strong band between 1000-1300 cm⁻¹ [12] [8]. The presence of the difluoromethyl group (CHF₂) contributes to characteristic absorption patterns that distinguish this compound from other fluorinated aromatic isocyanates.
Functional Group | Wavenumber (cm⁻¹) | Intensity | Comments |
---|---|---|---|
Isocyanate (N=C=O) | 2270 | Strong, broad | Characteristic isocyanate absorption |
Isocyanate (N=C=O) | 2260-2240 | Strong, broad | Typical range for aromatic isocyanates |
Phenyl ring C=C stretch | 1600-1450 | Medium-strong | Aromatic C=C stretching |
Phenyl ring C=C stretch | 1500-1600 | Medium-strong | Phenyl ring vibrations |
Phenyl ring C-H stretch | 3000-3100 | Medium | Aromatic C-H stretching |
C-F stretch | 1000-1400 | Strong | C-F bond stretching |
C-O stretch (difluoromethoxy) | 1000-1300 | Strong | Ether C-O stretching |
C-H deformation | 1450-1475 | Medium | Methyl deformation |
Out-of-plane C-H bending (aromatic) | 690-900 | Medium-strong | Aromatic substitution pattern |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(Difluoromethoxy)phenyl isocyanate through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The aromatic proton signals in the ¹H NMR spectrum are expected to appear in the range of 6.8-7.6 ppm, with the substitution pattern creating characteristic splitting patterns that reflect the electronic environment of the difluoromethoxy group [13] [14].
The difluoromethoxy substituent generates a distinctive triplet signal for the CHF₂ proton, typically appearing around 6.5-7.0 ppm due to coupling with the two equivalent fluorine atoms. The multiplicity and chemical shift of this signal provide unambiguous evidence for the presence of the difluoromethoxy group [13] [15].
In the ¹³C NMR spectrum, the aromatic carbons are expected to appear in the range of 115-160 ppm, with the carbon bearing the isocyanate group showing a characteristic downfield shift due to the electron-withdrawing nature of the N=C=O functionality [16] [17]. The isocyanate carbon itself typically appears around 130-140 ppm in aromatic isocyanate compounds [16].
The ¹⁹F NMR spectrum provides highly diagnostic information for the difluoromethoxy group. The two fluorine atoms in the CHF₂ moiety are expected to appear as a doublet in the range of -80 to -85 ppm, with the coupling pattern reflecting the interaction with the methine proton [15] [18]. This spectroscopic signature is particularly valuable for distinguishing between different fluorinated substituents and confirming the presence of the difluoromethoxy group.
Compound | Nucleus | Chemical Shift (ppm) | Assignment |
---|---|---|---|
Phenyl isocyanate | ¹H | 7.0-7.5 | Aromatic protons |
Phenyl isocyanate | ¹³C | 122-125 | Aromatic carbons |
Phenyl isocyanate | ¹³C | 134-147 | Isocyanate carbon |
4-(Trifluoromethyl)phenyl isocyanate | ¹H | 7.6-8.0 | Aromatic protons |
4-(Trifluoromethyl)phenyl isocyanate | ¹³C | 125-147 | Aromatic carbons |
4-(Trifluoromethoxy)phenyl isocyanate | ¹H | 7.0-7.5 | Aromatic protons |
4-(Difluoromethoxy)phenyl isocyanate (predicted) | ¹H | 6.8-7.6 | Aromatic protons |
4-(Difluoromethoxy)phenyl isocyanate (predicted) | ¹³C | 115-160 | Aromatic carbons |
4-(Difluoromethoxy)phenyl isocyanate (predicted) | ¹⁹F | -80 to -85 | Difluoromethyl group |
The solubility characteristics of 4-(Difluoromethoxy)phenyl isocyanate are fundamentally determined by the dual nature of its molecular structure, combining the hydrophobic aromatic ring system with the highly reactive isocyanate functional group. Like other aromatic isocyanates, this compound exhibits complete reactivity with water, undergoing rapid hydrolysis to form the corresponding amine and carbon dioxide [2] [4].
The hydrolysis reaction of isocyanates with water is thermodynamically favorable and kinetically rapid, particularly under basic conditions. This reactivity precludes the determination of conventional aqueous solubility parameters, as the compound cannot exist in equilibrium with water without chemical transformation [4] [19]. The hydrolysis mechanism involves nucleophilic attack by water on the electrophilic carbon of the isocyanate group, followed by decarboxylation to yield the corresponding amine.
In organic solvents, 4-(Difluoromethoxy)phenyl isocyanate demonstrates good solubility characteristics similar to other aromatic isocyanates. The compound is expected to be soluble in common organic solvents including dichloromethane, chloroform, toluene, and diethyl ether [2] [20]. The difluoromethoxy substituent enhances lipophilicity compared to unsubstituted phenyl isocyanate, contributing to increased solubility in non-polar and moderately polar organic media.
The partition coefficient (log P) provides a quantitative measure of the compound's lipophilicity and its tendency to partition between aqueous and organic phases. For phenyl isocyanate, the experimental log P value is 2.59, indicating moderate lipophilicity [21] [22]. The difluoromethoxy substitution is expected to increase this value to approximately 3.1, reflecting the enhanced lipophilic character imparted by the fluorinated substituent [23] [24].
Compound | Water Solubility | Organic Solvents | LogP (calculated) | Special Notes |
---|---|---|---|---|
Phenyl isocyanate | Decomposes | Miscible with ether | 2.59 | Moisture sensitive |
4-(Trifluoromethyl)phenyl isocyanate | Decomposes | Soluble in organic solvents | ~3.2 | Moisture sensitive |
4-(Trifluoromethoxy)phenyl isocyanate | Reacts with water | Soluble in organic solvents | ~3.5 | Moisture sensitive |
4-(Difluoromethoxy)phenyl isocyanate | Reacts with water | Soluble in organic solvents | ~3.1 | Moisture sensitive |
Methylenebis(phenyl isocyanate) | Decomposes | Soluble in organic solvents | ~4.8 | Moisture sensitive |
The physicochemical properties of 4-(Difluoromethoxy)phenyl isocyanate reflect the combined influence of the aromatic ring system, the reactive isocyanate functionality, and the electron-withdrawing difluoromethoxy substituent. The compound exhibits increased thermal stability compared to unsubstituted phenyl isocyanate, distinctive spectroscopic signatures that enable unambiguous identification, and solubility characteristics that favor organic media while precluding aqueous applications due to hydrolytic instability.
Property | Value |
---|---|
Molecular Formula | C8H5F2NO2 |
Molecular Weight (g/mol) | 185.13 |
CAS Number | 58417-15-5 |
Boiling Point (°C) | 209 (lit.) |
Density (g/mL at 25°C) | 1.323 (lit.) |
Refractive Index (n20/D) | 1.495 (lit.) |
Flash Point (°F) | 215 |
Melting Point (°C) | Not available |
MDL Number | MFCD00673056 |
InChI Key | XLUSNOUGZQJPRN-UHFFFAOYSA-N |
Solubility | Reacts with water |
Stability | Moisture sensitive |
Appearance | Liquid |
Hazard Classification | Xn (Harmful) |
UN Number | UN 2206 6.1/PG 3 |
HS Code | 29291090 |
Irritant